4-[(Ethanesulfonyl)methyl]aniline
Overview
Description
4-[(Ethanesulfonyl)methyl]aniline is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of an aniline group substituted with an ethanesulfonylmethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Ethanesulfonyl)methyl]aniline typically involves the sulfonylation of 4-methylaniline. One common method includes the reaction of 4-methylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 4-[(Ethanesulfonyl)methyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and other functional materials.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[(Ethanesulfonyl)methyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanesulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
4-Methylaniline: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
4-[(Methylsulfonyl)methyl]aniline: Similar structure but with a methylsulfonyl group instead of ethanesulfonyl, which can affect its reactivity and applications.
Uniqueness: 4-[(Ethanesulfonyl)methyl]aniline is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties. This group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-(ethylsulfonylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWLHHKINPPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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